molecular formula C21H27N3O4S B2863854 N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide CAS No. 690245-62-6

N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide

Cat. No.: B2863854
CAS No.: 690245-62-6
M. Wt: 417.52
InChI Key: OQNLSOFIADOABL-UHFFFAOYSA-N
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Description

N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide is a chemical compound with potential therapeutic applications. It is known for its unique chemical structure, which includes a piperazine moiety, making it valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cell function and signal transduction.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-4,5-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide .
  • 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H .

Uniqueness

The presence of the piperazine moiety and the methoxybenzenesulfonamide group contributes to its distinct reactivity and biological activity.

Properties

IUPAC Name

N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-23-11-13-24(14-12-23)21(25)18-9-7-17(8-10-18)16-22-29(26,27)20-6-4-5-19(15-20)28-2/h4-10,15,22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNLSOFIADOABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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